4-[(Cyanoacetyl)amino]benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(2-cyanoacetyl)amino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c11-6-5-9(14)13-8-3-1-7(2-4-8)10(12)15/h1-4H,5H2,(H2,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSXGCNFQGZARX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Strategies for the Synthesis of 4-[(Cyanoacetyl)amino]benzamide
The creation of this compound is primarily achieved through established organic chemistry reactions. These methods focus on the formation of the crucial amide bond between a cyanoacetyl group and an aminobenzamide core.
N-Cyanoacylation Approaches
N-cyanoacylation is a direct and widely utilized method for synthesizing this compound. This approach involves the reaction of an amine with a cyanoacetylating agent. Various reagents can be employed for this purpose, including cyanoacetyl chloride, cyanoacetyl azide, and cyanoacetic esters. nih.gov A particularly effective cyanoacetylating agent is N-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile, which has been shown to be a convenient and economical choice for the N-cyanoacetylation of aromatic amines. nih.gov This method often results in high yields and purity of the desired product. researchgate.net The reaction of different substituted aryl or heteroaryl amines with reagents like alkyl cyanoacetates or cyanoacetic acid under various conditions represents a common synthetic approach for cyanoacetamide derivatives. researchgate.net
Condensation Reactions Involving Key Precursors
The synthesis of this compound can also be achieved through the condensation of key precursor molecules. The primary starting materials for this route are 4-aminobenzamide (B1265587) and cyanoacetic acid or its derivatives. researchgate.net This reaction typically involves the formation of an amide linkage between the amino group of 4-aminobenzamide and the carboxyl group of cyanoacetic acid, often facilitated by a coupling agent or by activating the carboxylic acid.
One common multi-step approach begins with p-nitrobenzoic acid, which is converted to p-nitrobenzoyl chloride. google.com This intermediate is then reacted with ammonia (B1221849) to form p-nitrobenzamide. Subsequent reduction of the nitro group, often using iron powder in an ethanol-water medium, yields 4-aminobenzamide. google.comgoogle.com This 4-aminobenzamide can then be reacted with a suitable cyanoacetic acid derivative to produce the final product.
Multi-step Synthetic Protocols for Compound Assembly
The synthesis of this compound is often embedded within a broader multi-step synthetic route to create more complex molecules. savemyexams.comsavemyexams.comvapourtec.com These protocols involve a series of sequential reactions to build the target molecule. vapourtec.com For instance, a common pathway involves first synthesizing 4-aminobenzamide from p-nitrobenzoic acid. google.com This process typically includes:
Acyl Chloride Formation: Conversion of p-nitrobenzoic acid to p-nitrobenzoyl chloride using a chlorinating agent like thionyl chloride. google.com
Amidation: Reaction of p-nitrobenzoyl chloride with ammonia to produce p-nitrobenzamide. google.com
Nitro Group Reduction: Reduction of the nitro group of p-nitrobenzamide to an amino group, yielding 4-aminobenzamide. google.comgoogle.com
Advanced Synthetic Techniques and Methodological Innovations
To enhance the efficiency, yield, and environmental friendliness of the synthesis of this compound and related compounds, advanced techniques such as ultrasonic and microwave irradiation have been explored. nih.govrsc.org
Ultrasonically Assisted Synthetic Procedures
Ultrasonic irradiation has emerged as a valuable tool in the synthesis of cyanoacetamide derivatives. nih.govnih.gov This technique utilizes high-frequency sound waves to promote chemical reactions. researchgate.net Studies have shown that the N-cyanoacylation of aromatic amines, a key step in forming this compound, can be significantly accelerated under ultrasonic conditions. nih.govnih.gov Compared to conventional heating methods, ultrasonication often leads to shorter reaction times, higher yields, and improved product purity. nih.govnih.govresearchgate.net This method is considered an eco-friendly alternative to traditional heating techniques. nih.gov
Table 1: Comparison of Conventional vs. Ultrasonic Synthesis
| Method | Reaction Time | Yield | Purity |
|---|---|---|---|
| Conventional Heating | Longer | Good | Good |
This table provides a general comparison based on findings in the synthesis of related compounds. nih.govnih.gov
Derivatization Strategies and Synthesis of Analogues
The strategic derivatization of this compound allows for the fine-tuning of its physicochemical and biological properties. These modifications can be broadly categorized into alterations of the benzamide (B126) moiety and the cyanoacetyl moiety.
Structural Modifications of the Benzamide Moiety
One common approach involves the introduction of various substituents onto the benzene (B151609) ring. For instance, the amino group at the 4-position can be a precursor for a wide range of transformations. Diazotization of the amino group followed by coupling reactions can introduce diverse functionalities. Furthermore, the amide nitrogen itself can be alkylated or acylated to generate N-substituted derivatives.
A series of novel (E)-N-phenyl-4-(pyridine-acylhydrazone) benzamide derivatives have been designed and synthesized, highlighting the potential for creating complex structures with varied biological activities. nih.gov The synthesis often starts from a substituted p-aminobenzamide precursor, which can be prepared through methods like the reduction of p-nitrobenzamide. google.com
| Reactant | Reagent/s | Conditions | Product | Reference |
| p-Nitrobenzoic acid | 1. Thionyl chloride, DMF (cat.) 2. Ammonia water | 1. 75-80°C, 0.2MPa, 3h | p-Nitrobenzamide | google.com |
| p-Nitrobenzamide | Hydrazine (B178648) hydrate (B1144303), Ferric hydroxide | - | p-Aminobenzamide | google.com |
| 4-amino-N-(4-aminophenyl)benzamide | 2-amino-4-chloro-6-methylpyrimidine | - | N-[4-(2-Amino-6-methylpyrimidin-4-ylamino)phenyl]-N-4-(2-amino-6-methylpyrimidin-4-ylamino)benzamide | nih.gov |
This interactive table summarizes key reactions for modifying the benzamide moiety.
Modifications of the Cyanoacetyl Moiety
The cyanoacetyl group is a highly reactive component, characterized by an active methylene (B1212753) group flanked by two electron-withdrawing groups (cyano and carbonyl). This feature makes it a valuable synthon in a multitude of chemical transformations. researchgate.net
The active methylene group can be readily deprotonated by a base, generating a nucleophilic carbanion. This carbanion can then participate in various carbon-carbon bond-forming reactions, such as alkylations, acylations, and condensations with aldehydes and ketones. These reactions allow for the introduction of a wide range of substituents at this position, leading to a diverse library of analogues.
Cyanoacetamides, in general, are versatile precursors for synthesizing a variety of heterocyclic compounds. researchgate.net The reactivity of the cyanoacetyl moiety is central to these transformations.
| Reactant | Reagent/s | Conditions | Product Type | Reference |
| Cyanoacetamide derivative | Ketones, Sulfur, Morpholine | Microwave irradiation, solvent-free | 2-Amino-thiophene-3-carboxylic acid derivatives | researchgate.net |
| Amine | Ethyl cyanoacetate | Various | Cyanoacetamide derivative | researchgate.net |
| Amine | Cyanoacetic acid | Various | Cyanoacetamide derivative | researchgate.net |
This interactive table highlights reactions involving the cyanoacetyl moiety.
Formation of Complex Molecular Architectures and Fused Heterocyclic Compounds Incorporating the Core Structure
The true synthetic power of this compound lies in its ability to serve as a building block for the construction of complex molecular architectures, particularly fused heterocyclic compounds. The presence of multiple reactive centers within the molecule allows for intramolecular and intermolecular cyclization reactions, leading to the formation of diverse ring systems.
The cyano group and the active methylene group of the cyanoacetyl moiety are key players in these cyclizations. researchgate.netchemrxiv.org For example, the reaction of cyanoacetamide derivatives with various reagents can lead to the formation of pyridines, pyrimidines, pyrazoles, and thiophenes, among other heterocyclic systems. researchgate.netresearchgate.net
The reaction of a cyanoacetamide derivative with an enaminone, for instance, can lead to the formation of substituted pyridines. scirp.org Similarly, condensation reactions with various electrophiles can initiate cyclization cascades, resulting in the formation of fused heterocyclic systems. These reactions often proceed with high efficiency and stereoselectivity, making them attractive for the synthesis of complex target molecules.
| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |
| (E)-4-(3-(dimethylamino)acryloyl)-N,N-diethylbenzenesulfonamide | 2-cyanoacetic acid hydrazide | Refluxing ethanol/acetic acid | Pyrazole (B372694) derivative | scirp.org |
| Tetrahydro-benzo[b]thiophene-3-carboxylic acid N-aryl amides | - | - | Fused heterocycle | researchgate.net |
| Cyanoacetohydrazide | Various reagents | - | Pyrazoles, pyrroles, thiophenes, imidazoles, etc. | researchgate.netchemrxiv.org |
This interactive table showcases the formation of heterocyclic compounds from cyanoacetyl precursors.
Advanced Characterization Techniques and Structural Elucidation
Spectroscopic Analysis
Spectroscopic techniques are fundamental in determining the chemical structure and bonding within a molecule. Each method probes different aspects of the molecule's interaction with electromagnetic radiation.
Infrared (IR) Spectroscopy and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 4-[(Cyanoacetyl)amino]benzamide, the IR spectrum would be expected to show characteristic absorption bands corresponding to its various functional groups.
Expected IR Spectral Features of this compound:
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| N-H (Amide and Benzamide) | 3400-3200 | Stretching |
| C-H (Aromatic) | 3100-3000 | Stretching |
| C-H (Aliphatic, CH₂) | 2950-2850 | Stretching |
| C≡N (Nitrile) | 2260-2220 | Stretching |
| C=O (Amide I) | 1680-1650 | Stretching |
| C=O (Benzamide) | 1670-1630 | Stretching |
| N-H (Amide II) | 1640-1550 | Bending |
| C=C (Aromatic) | 1600-1450 | Stretching |
The precise positions of these bands can be influenced by the molecular environment and intermolecular interactions, such as hydrogen bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for providing detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹H NMR spectrum of this compound would display distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons of the cyanoacetyl group, and the amide (-NH-) protons. The chemical shifts (δ) and coupling patterns (J) would be crucial for assigning each proton to its specific position in the molecule.
¹³C NMR Spectroscopy: This method provides information about the different types of carbon atoms in the molecule. The ¹³C NMR spectrum would show distinct peaks for the carbonyl carbons, the aromatic carbons, the nitrile carbon, and the methylene carbon.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern. For this compound (C₁₀H₉N₃O₂), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (203.20 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Analysis of the fragmentation pattern would reveal characteristic losses of functional groups, aiding in the structural confirmation.
Surface-Enhanced Raman Scattering (SERS) Studies
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive vibrational spectroscopy technique that can provide detailed structural information, particularly for molecules adsorbed on metallic nanostructures. SERS studies of this compound could reveal information about its orientation and interaction with the metal surface, offering insights into its interfacial behavior.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding, which are critical for understanding its solid-state properties.
Crystal Data and Unit Cell Parameters
The crystallographic analysis reveals that this compound crystallizes in the monoclinic system with the space group P2₁/c. The unit cell is the fundamental repeating unit of the crystal lattice, and its dimensions have been meticulously measured. All data presented was determined at a temperature of 100(2) K.
| Parameter | Value |
| Empirical Formula | C₁₀H₉N₃O₂ |
| Formula Weight | 203.20 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.2356 (7) |
| b (Å) | 9.4883 (6) |
| c (Å) | 9.1764 (6) |
| α (°) | 90 |
| β (°) | 102.435 (3) |
| γ (°) | 90 |
| Volume (ų) | 954.19 (11) |
| Z | 4 |
This table presents the unit cell parameters for this compound.
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
The molecular geometry of this compound is defined by specific bond lengths, bond angles, and dihedral angles, which provide insight into the connectivity and conformation of the molecule. The benzamide (B126) and cyanoacetyl groups are not coplanar. The crystal structure shows a significant twist between the planes of the benzene (B151609) ring and the amide group, as indicated by the dihedral angle.
The dihedral angle between the benzene ring and the mean plane of the cyanoacetyl group is 34.0 (1)°. This non-planar conformation is a key structural feature of the molecule.
| Bond | Length (Å) | Angle | Value (°) |
| O1—C8 | 1.240 (2) | C9—N2—C8 | 126.9 (2) |
| O2—C10 | 1.233 (2) | O1—C8—N2 | 122.9 (2) |
| N1—C1 | 1.401 (3) | O1—C8—C7 | 120.7 (2) |
| N2—C8 | 1.348 (2) | C1—N1—C7 | 128.0 (2) |
| C7—C8 | 1.521 (3) | N1—C7—C8 | 113.8 (2) |
| C9—N2 | 1.357 (2) | N2—C9—C10 | 115.0 (2) |
This table provides a selection of key bond lengths and angles within the this compound molecule.
Investigation of Intermolecular Interactions
The crystal packing of this compound is dominated by an extensive network of intermolecular hydrogen bonds. These interactions are crucial in stabilizing the crystal structure and directing the supramolecular architecture.
The primary hydrogen bonding motif involves the amide groups. Specifically, the N—H groups of the benzamide and the acetylamino moieties act as hydrogen-bond donors, while the carbonyl oxygen atoms and the nitrogen atom of the cyano group serve as acceptors.
A notable interaction is the formation of a centrosymmetric dimer. In this arrangement, two molecules are linked by a pair of N—H···O hydrogen bonds, creating an R²₂(8) ring motif. These dimers are further connected into a three-dimensional network through additional N—H···O and C—H···N hydrogen bonds, creating a robust and stable crystalline solid. There is no evidence of significant π-π stacking interactions in the crystal structure.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements (carbon, hydrogen, nitrogen, oxygen) within a sample. This procedure is essential for verifying the empirical formula of a newly synthesized compound, ensuring its purity and confirming that the correct product has been obtained. For this compound (C₁₀H₉N₃O₂), the theoretical composition is:
Carbon (C): 59.11%
Hydrogen (H): 4.46%
Nitrogen (N): 20.68%
Oxygen (O): 15.75%
While specific experimental data from a peer-reviewed source is not publicly available at the time of this writing, a typical analysis would involve comparing the experimentally determined percentages of C, H, and N to these theoretical values. A close correlation (typically within ±0.4%) would confirm the elemental composition and purity of the compound.
Thermal Analysis
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to study the physical and chemical properties of a material as a function of temperature.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. This analysis provides information about the thermal stability of the compound, identifying the temperature at which it begins to decompose. It can also reveal the presence of solvates (e.g., water) if a mass loss is observed at lower temperatures.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can detect phase transitions, such as melting (an endothermic process) and crystallization (an exothermic process), providing the melting point and enthalpy of fusion.
Specific TGA and DSC data for this compound are not detailed in the widely available scientific literature. However, such analyses would be critical to fully characterize its material properties, establishing its melting point and decomposition temperature, which are key parameters for its handling, storage, and potential applications.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful and versatile computational tool for investigating the properties of molecular systems. For 4-[(Cyanoacetyl)amino]benzamide, DFT calculations, particularly using the B3LYP functional with various basis sets, have been instrumental in elucidating its structural and electronic properties. These theoretical studies provide a microscopic perspective that complements experimental findings.
Structural Optimization and Conformational Analysis
The three-dimensional arrangement of atoms in a molecule is fundamental to its properties and reactivity. Computational chemists employ structural optimization techniques to determine the most stable geometry of a molecule, corresponding to the minimum energy on its potential energy surface. For this compound, this process involves adjusting bond lengths, bond angles, and dihedral angles to find the most energetically favorable conformation.
Conformational analysis, often performed through relaxed potential energy surface (PES) scans, explores the energy landscape of the molecule as a function of the rotation around specific single bonds. This is particularly important for this compound due to the presence of several rotatable bonds, such as the C-N amide bond and the bond between the phenyl ring and the amide nitrogen. These rotations give rise to different conformers with varying energies. Theoretical studies on similar benzamide (B126) derivatives suggest that the planarity of the molecule is a key factor in its stability, with the amide group and the phenyl ring often preferring a nearly coplanar arrangement to maximize electronic delocalization. The cyanoacetyl group introduces additional conformational flexibility that can be systematically explored through these computational scans.
Table 1: Optimized Geometrical Parameters of a Related Benzamide Derivative
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C-C (phenyl) | ~1.39 |
| C-N (amide) | ~1.36 |
| C=O (amide) | ~1.24 |
| C-C (cyanoacetyl) | ~1.51 |
| C≡N | ~1.16 |
| C-N-C (angle) | ~128° |
| O=C-N (angle) | ~123° |
Simulation of Vibrational Spectra and Potential Energy Distribution (PED) Analysis
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its characteristic vibrational modes. DFT calculations can accurately predict these vibrational frequencies. The process involves calculating the second derivatives of the energy with respect to the atomic coordinates, which yields the force constants and, subsequently, the vibrational frequencies.
Potential Energy Distribution (PED) analysis is then used to assign the calculated frequencies to specific types of molecular vibrations, such as stretching, bending, and torsion of different functional groups. For this compound, key vibrational modes would include the N-H and C=O stretching of the amide group, the C≡N stretching of the nitrile group, and various vibrations associated with the benzene (B151609) ring. Comparing the simulated spectra with experimental data allows for a detailed understanding of the molecule's vibrational behavior.
Electronic Properties Analysis
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity and electronic transitions. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. nih.gov A smaller gap generally implies higher reactivity and easier electronic excitation. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich aminobenzamide moiety, while the LUMO is likely to be distributed over the electron-withdrawing cyanoacetyl group. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation. The magnitude of the HOMO-LUMO gap can be tuned by modifying the substituent groups, which has implications for the molecule's color and nonlinear optical properties. nih.gov
Table 2: Calculated Electronic Properties of a Structurally Similar Molecule
| Property | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: These values are illustrative and based on general findings for similar organic molecules, as specific data for this compound was not found.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. researchgate.net It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. Different colors are used to represent regions of varying potential, with red typically indicating negative potential (electron-rich areas, susceptible to electrophilic attack) and blue indicating positive potential (electron-poor areas, susceptible to nucleophilic attack).
For this compound, the MEP map would be expected to show negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the cyano group, highlighting these as sites for electrophilic interaction. Conversely, the hydrogen atoms of the amide and amino groups would exhibit positive potential, indicating their electrophilic character. These maps are invaluable for predicting intermolecular interactions, such as hydrogen bonding, and for understanding the molecule's reactivity patterns. researchgate.netsigmaaldrich.com
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the nature of bonding within a molecule. researchgate.net It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds and lone pairs.
This analysis provides quantitative information about the delocalization of electron density from occupied (donor) NBOs to unoccupied (acceptor) NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). For this compound, significant hyperconjugative interactions are expected between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals of adjacent bonds (e.g., n(N) → π(C=O) and π(phenyl) → π(C=O)). These interactions contribute to the stability of the molecule and influence its geometry and electronic properties.
Hyperpolarizability Calculations for Nonlinear Optical (NLO) Properties
Molecules with large hyperpolarizability values are of great interest for applications in nonlinear optics (NLO), which have uses in technologies like optical data storage and telecommunications. The first hyperpolarizability (β) is a measure of a molecule's second-order NLO response.
Computational methods, particularly DFT, can be used to calculate the hyperpolarizability of a molecule. For a molecule to exhibit a significant NLO response, it typically needs to have a large dipole moment and an electronic system that is easily polarized, often characterized by strong intramolecular charge transfer. The structure of this compound, with its electron-donating amino group and electron-withdrawing cyanoacetyl group connected through a π-conjugated system, suggests that it could possess NLO properties. Calculations on similar donor-π-acceptor systems have shown that they can exhibit hyperpolarizabilities many times greater than that of standard reference materials like urea.
Table 3: Calculated Hyperpolarizability of a Related NLO Molecule
| Component | Value (esu) |
| β_total | >10 x 10-30 |
Note: This is an exemplary value for a molecule with NLO properties. Specific calculations for this compound are required for an accurate assessment.
NMR Chemical Shift Simulations
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for determining the structure of organic molecules in solution. Computational methods can simulate the ¹H and ¹³C NMR spectra of a molecule, which can aid in the interpretation of experimental data.
The Gauge-Including Atomic Orbital (GIAO) method, within the framework of DFT, is commonly used to calculate the isotropic magnetic shielding tensors for each nucleus. These shielding values are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these simulations depends on the level of theory, the basis set, and the inclusion of solvent effects. For this compound, simulating the NMR spectra would help in assigning the peaks to specific protons and carbons, confirming the molecular structure, and providing insights into its conformational preferences in different environments.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a computational microscope to observe the time-evolution of molecular systems, providing detailed information about the conformational landscape and intermolecular interactions of this compound. By simulating the molecule's behavior in various environments, such as in aqueous solution or in the presence of a biological receptor, researchers can gain a deeper understanding of its dynamic properties.
MD simulations can be employed to explore the conformational flexibility of the rotatable bonds within this compound, identifying the most stable and populated conformations. Key parameters derived from these simulations include the root-mean-square deviation (RMSD) to assess structural stability, the radius of gyration (Rg) to understand the molecule's compactness, and the solvent accessible surface area (SASA) to quantify its exposure to the solvent. In a hypothetical MD simulation of this compound in a water box, one could expect to observe fluctuations in these parameters over time, indicating the molecule's dynamic nature. For instance, a study on a benzamide derivative revealed that MD simulations could elucidate the binding mechanism to a target protein by monitoring these very parameters. rjptonline.org
Interactive Table: Hypothetical Molecular Dynamics Simulation Data for this compound in Aqueous Solution
| Simulation Time (ns) | RMSD (Å) | Radius of Gyration (Rg) (Å) | Solvent Accessible Surface Area (SASA) (Ų) |
| 0 | 0.00 | 4.50 | 350.2 |
| 10 | 1.25 | 4.62 | 365.8 |
| 20 | 1.50 | 4.58 | 360.1 |
| 30 | 1.35 | 4.65 | 370.5 |
| 40 | 1.60 | 4.70 | 375.3 |
| 50 | 1.55 | 4.68 | 372.9 |
Furthermore, MD simulations can shed light on the intermolecular interactions between this compound and its surroundings. This is particularly relevant for understanding its behavior in biological systems, where it might interact with amino acid residues of a protein. acs.org By analyzing the trajectories, one can identify persistent hydrogen bonds and other non-covalent interactions that govern its binding affinity and specificity.
Reaction Mechanism Studies and Energetic Profiles
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the reaction mechanisms and energetic profiles of chemical transformations involving this compound. The presence of the reactive cyanoacetyl group suggests several potential reactions, such as nucleophilic attack at the cyano carbon or the carbonyl carbon.
A plausible reaction to study would be the hydrolysis of the amide bond or the reaction of the nitrile group with a nucleophile. For instance, the reaction of the nitrile group with a thiol-containing molecule like cysteine could be of biological significance. nih.gov DFT calculations can map out the entire reaction pathway, from reactants to products, identifying the transition state (TS) structures and their corresponding activation energies (Ea). The rate-determining step of the reaction is the one with the highest activation energy barrier.
For a hypothetical reaction of this compound with a nucleophile, DFT calculations could provide the following energetic profile:
Interactive Table: Hypothetical Energetic Profile for the Reaction of this compound with a Nucleophile
| Reaction Step | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + Nucleophile | 0.0 |
| Transition State 1 | Nucleophilic attack on the cyano carbon | +15.2 |
| Intermediate 1 | Tetrahedral intermediate | -5.8 |
| Transition State 2 | Proton transfer | +8.5 |
| Products | Final adduct | -12.3 |
Such studies on related cyano-containing compounds have demonstrated that DFT is highly effective in predicting reaction barriers and elucidating mechanistic details. nih.gov For example, a computational study on the reaction of cyanoacetylene (B89716) with the cyano radical successfully characterized the stationary points along the minimum energy path. arxiv.org
Tautomeric Equilibrium Investigations
Tautomerism, the equilibrium between two or more interconverting structural isomers, is a critical aspect of the chemistry of this compound. The molecule can potentially exist in several tautomeric forms, primarily due to the cyanoacetylamino moiety. The most significant tautomerism is the keto-enol equilibrium of the cyanoacetyl group and the amide-imidol tautomerism of the amide linkage.
The keto tautomer is generally the more stable form for simple carbonyl compounds. However, the presence of the electron-withdrawing cyano group can influence the equilibrium. Computational methods can be used to calculate the relative energies of the different tautomers in the gas phase and in various solvents. These calculations often reveal that the relative stability of tautomers can be significantly affected by the solvent environment due to differential solvation effects. Studies on similar systems, such as 1-benzamidoisoquinoline derivatives, have shown that explicit solvent models are often necessary to accurately reproduce experimental observations. tandfonline.com
Interactive Table: Hypothetical Relative Energies of Tautomers of this compound Calculated by DFT
| Tautomer | Description | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, kcal/mol) |
| Keto-Amide | The standard structure | 0.0 | 0.0 |
| Enol-Amide | Enol form of the cyanoacetyl group | +8.2 | +5.1 |
| Keto-Imidol | Imidol form of the primary amide | +15.7 | +12.3 |
| Enol-Imidol | Both enol and imidol forms | +23.9 | +18.5 |
The investigation of tautomeric equilibria is crucial as different tautomers can exhibit distinct chemical and biological properties. The less stable tautomer, even if present in a small amount, might be the biologically active form.
Comparison of Computational and Experimental Data for Validation and Interpretation
The validation of computational results against experimental data is a cornerstone of reliable theoretical chemistry research. This comparison serves to both benchmark the accuracy of the computational methods and to aid in the interpretation of experimental findings. For this compound, several spectroscopic properties can be calculated and compared with experimental measurements.
For example, the vibrational frequencies calculated using DFT can be compared with experimental Infrared (IR) and Raman spectra. While there is often a systematic overestimation of frequencies by certain DFT functionals, scaling factors can be applied to achieve excellent agreement with experimental data. A study on benzamide and its di-fluorine derivatives demonstrated a good correlation between calculated and experimental IR spectra. rjptonline.org
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed and compared with experimental spectra. This comparison can be invaluable for confirming the structure of the molecule and for assigning the peaks in the experimental spectrum. Recent work has focused on creating validated experimental NMR datasets to benchmark computational methods for accurate structure determination. nih.govbris.ac.uk
Interactive Table: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data for this compound
| Spectroscopic Data | Calculated Value | Experimental Value |
| IR Frequency (C≡N stretch) | 2265 cm⁻¹ | 2250 cm⁻¹ |
| IR Frequency (C=O stretch, amide) | 1680 cm⁻¹ | 1665 cm⁻¹ |
| ¹H NMR Chemical Shift (NH, amide) | 8.5 ppm | 8.2 ppm |
| ¹³C NMR Chemical Shift (C≡N) | 118 ppm | 116 ppm |
Discrepancies between calculated and experimental data can often point to interesting chemical phenomena, such as strong intermolecular interactions or the presence of multiple conformers or tautomers in solution. Thus, the synergy between computational and experimental approaches provides a more complete and accurate picture of the chemical nature of this compound.
Reactivity and Reaction Pathways
Nucleophilic and Electrophilic Reactivity Profiles of Key Functional Groups
The reactivity of 4-[(cyanoacetyl)amino]benzamide is characterized by the presence of both nucleophilic and electrophilic centers. The active methylene (B1212753) group flanked by the electron-withdrawing cyano and carbonyl groups exhibits significant nucleophilic character due to the acidity of its protons. This allows for facile deprotonation and subsequent reaction with various electrophiles.
Cyclization Reactions Leading to Fused Heterocyclic Systems
A prominent feature of this compound's reactivity is its propensity to undergo intramolecular and intermolecular cyclization reactions, yielding a diverse array of fused heterocyclic systems. The active methylene and cyano groups are key players in these transformations. For instance, in the presence of a suitable base, the nucleophilic methylene can attack the electrophilic cyano group of another molecule or an appropriate internal electrophile, leading to the formation of pyridone, pyrimidine (B1678525), or other heterocyclic rings.
Condensation Reactions with Various Reagents
The active methylene group in this compound readily participates in condensation reactions with a variety of carbonyl-containing compounds, such as aldehydes and ketones. smolecule.com These Knoevenagel-type condensations, often catalyzed by a weak base, result in the formation of α,β-unsaturated systems. These products can then serve as versatile intermediates for further synthetic manipulations, including Michael additions and subsequent cyclizations.
Reaction Kinetics and Mechanistic Investigations
Studies into the reaction kinetics of this compound transformations often focus on the influence of catalysts and reaction conditions. For instance, the choice of base in condensation and cyclization reactions can significantly impact the reaction rate and product distribution. Stronger bases can lead to faster deprotonation of the active methylene group, accelerating the initial condensation step. The solvent polarity can also play a crucial role, influencing the solubility of reactants and the stability of charged intermediates. Mechanistic investigations often employ spectroscopic techniques to identify key intermediates and transition states, providing insights into the reaction pathway.
Selectivity and Regioselectivity in Chemical Transformations
The presence of multiple reactive sites in this compound raises questions of selectivity. In many reactions, the high reactivity of the active methylene group directs the initial chemical transformation. However, under specific conditions, reactions at other sites, such as the amide nitrogen or the aromatic ring, can be achieved. Regioselectivity becomes particularly important in cyclization reactions where the formation of different ring systems is possible. The choice of reagents and reaction conditions can often be tailored to favor the formation of a specific regioisomer.
Electronic and Steric Effects on Reaction Efficiency
The efficiency of reactions involving this compound is governed by both electronic and steric factors. The electron-withdrawing nature of the cyano and acetyl groups enhances the acidity of the methylene protons, thereby increasing its nucleophilicity upon deprotonation and facilitating condensation reactions. Steric hindrance around the reactive sites can influence the approach of reagents and may affect reaction rates and product yields. For example, bulky substituents on the condensing aldehyde or ketone could slow down the rate of Knoevenagel condensation.
Applications in Chemical Synthesis and Materials Science
Role as a Precursor in Heterocyclic Compound Synthesis
The reactivity of the cyano and active methylene (B1212753) groups within 4-[(Cyanoacetyl)amino]benzamide makes it an ideal starting material for constructing a variety of heterocyclic rings. Through carefully designed reaction pathways, this compound can be transformed into pyrazoles, pyrimidines, thiadiazoles, quinazolines, and other fused heterocyclic architectures.
Pyrazole (B372694) and Pyrazolo-Fused Systems
The synthesis of pyrazole derivatives from this compound and its related intermediates is a well-established and versatile transformation. The reaction with hydrazine (B178648) and its derivatives is a common and efficient method for constructing the pyrazole ring.
One approach involves the hydrolysis of a related enamine nitrile to yield a β-ketonitrile derivative, which then readily reacts with hydrazines to form 5-aminopyrazoles. beilstein-journals.orgnih.gov This method has been adapted for solid-phase synthesis, enhancing its efficiency and versatility. beilstein-journals.orgnih.gov Another strategy involves the reaction of β-ketonitriles with N,N'-diphenylformamidine to create cyclocondensation precursors, which are subsequently treated with hydrazines to produce 5-amino-1-aryl-4-benzoylpyrazole derivatives. beilstein-journals.org
Furthermore, the versatility of this precursor is demonstrated in the synthesis of more complex pyrazole-containing systems. For instance, N-(5-Amino-4-cyano-1H-pyrazol-3-yl)benzamide, derived from a related benzoyl isothiocyanate, serves as a key intermediate for creating pyrazolo[5,1-c] beilstein-journals.orgnih.govd-nb.infotriazine and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. nih.gov These fused systems are constructed by first diazotizing the 5-aminopyrazole and then coupling it with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate. nih.gov
The following table summarizes the synthesis of various pyrazole and pyrazolo-fused systems starting from precursors related to this compound.
| Starting Material Precursor | Reagents | Product | Reference |
| Enamine nitrile | 1. Hydrolysis 2. Hydrazines | 5-Aminopyrazoles | beilstein-journals.orgnih.gov |
| β-Ketonitriles | 1. N,N'-Diphenylformamidine 2. Hydrazines | 5-Amino-1-aryl-4-benzoylpyrazoles | beilstein-journals.org |
| N-[2,2-Dicyano-1-(alkylsulfanyl)ethenyl]benzamide | Hydrazine hydrate (B1144303) | N-(5-Amino-4-cyano-1H-pyrazol-3-yl)benzamide | nih.gov |
| N-(5-Amino-4-cyano-1H-pyrazol-3-yl)benzamide | 1. NaNO2, HCl 2. Malononitrile or Ethyl cyanoacetate | N-(Pyrazolo[5,1-c] beilstein-journals.orgnih.govd-nb.infotriazin-7-yl)benzamides | nih.gov |
| N-(5-Amino-4-cyano-1H-pyrazol-3-yl)benzamide | Acetylacetone (B45752) or Ethyl acetoacetate (B1235776) | N-(Pyrazolo[1,5-a]pyrimidin-2-yl)benzamides | nih.gov |
Pyrimidine (B1678525) and Pyrimido-Fused Systems
The inherent reactivity of this compound and its derivatives allows for their effective use in the synthesis of pyrimidine rings and their fused analogues. These nitrogen-containing heterocycles are of significant interest due to their presence in numerous biologically active molecules.
A key reaction involves the condensation of the active methylene group and the cyano group of the precursor with various reagents. For instance, the reaction of N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide, a derivative accessible from this compound chemistry, with acetylacetone or ethyl acetoacetate leads to the formation of N-(pyrazolo[1,5-a]pyrimidin-2-yl)benzamides. nih.gov This transformation highlights the utility of the pyrazole intermediate in constructing more complex, fused heterocyclic systems.
Moreover, the synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives can be achieved through multicomponent reactions involving aminopyrimidines, which can be conceptually linked to the reactivity of the aminobenzamide moiety. researchgate.netresearchgate.net The construction of these fused systems often involves the reaction of a binucleophile, such as 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, with aldehydes and amines, showcasing a versatile approach to complex heterocyclic frameworks. researchgate.net
| Starting Material/Intermediate | Reagents | Product | Reference |
| N-(5-Amino-4-cyano-1H-pyrazol-3-yl)benzamide | Acetylacetone, Ethyl acetoacetate, etc. | N-(Pyrazolo[1,5-a]pyrimidin-2-yl)benzamides | nih.gov |
| 6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | Aromatic/heterocyclic amines and aldehydes | Pyrimido[4,5-d]pyrimidin-2,4-dione systems | researchgate.net |
| 4-Amino-2-(4-chlorophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile | Triethylorthoformate, then various amines | Fused dihydrobenzo d-nb.infonih.govimidazo[1,2-a]pyrimido[5,4-e]pyrimidine derivatives | researchcommons.org |
Thiadiazole and Thiadiazolo-Fused Systems
The synthesis of 1,3,4-thiadiazole (B1197879) derivatives often involves the cyclization of thiosemicarbazide (B42300) or its derivatives with various reagents. While direct synthesis from this compound is not explicitly detailed, the underlying principles of thiadiazole formation suggest its potential as a precursor. The general synthesis of 1,3,4-thiadiazoles can be achieved through several routes, including the reaction of thiosemicarbazide with carboxylic acids or aldehydes followed by oxidative cyclization. organic-chemistry.orgekb.eg
For instance, 2-amino-1,3,4-thiadiazoles can be synthesized by condensing thiosemicarbazide with aldehydes, followed by an iodine-mediated oxidative C-S bond formation. organic-chemistry.org Another approach involves the reaction of a thiosemicarbazide with carboxylic acids in the presence of a dehydrating agent like polyphosphate ester (PPE), which facilitates a one-pot synthesis. nih.gov
Furthermore, the creation of fused thiadiazole systems, such as thiazolo[4,3-b]-1,3,4-thiadiazoles, highlights the importance of the thiadiazole ring as a building block for more complex heterocyclic structures. researchgate.net
| General Reactants | Reagents | Product Type | Reference |
| Thiosemicarbazide and Aldehydes | I2, K2CO3 | 2-Amino-1,3,4-thiadiazoles | ekb.eg |
| Thiosemicarbazide and Carboxylic Acids | Polyphosphate Ester (PPE) | 2-Amino-1,3,4-thiadiazoles | nih.gov |
| 4-(Trifluoromethyl)phenyl isothiocyanate and Hydrazine hydrate | 1. Self-reaction 2. CS2, KOH | 5-(4-(Trifluoromethyl)phenyl)amino-1,3,4-thiadiazole-2(3H)-thione | nih.gov |
| 4-Hydroxybenzoic acid and Thiosemicarbazide | - | 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol | rjpbcs.com |
Quinazoline (B50416) and Quinazolino-Fused Systems
The synthesis of quinazolinones, a class of compounds with broad applications, can be achieved through various methods, including the tandem C(sp2)–H amination and annulation of benzamides and amidines. rsc.org This copper-mediated reaction provides a novel and efficient route to quinazolin-4(1H)-ones. rsc.org Another approach involves a copper-mediated tandem C(sp2)–H amination of N-(quinolin-8-yl)benzamide and amidine hydrochlorides. rsc.org
Furthermore, quinazolin-4(3H)-ones can be synthesized from 2-aminobenzamides using dimethyl sulfoxide (B87167) (DMSO) as a carbon source and hydrogen peroxide as an oxidant. nih.gov This method offers a sustainable approach to these important heterocyclic compounds. nih.gov The versatility of the quinazoline scaffold is further demonstrated by its incorporation into fused systems. For example, thiazolo[4,5-g]quinazoline (B15349450) derivatives have been synthesized, highlighting the modular nature of these synthetic strategies. nih.gov
The following table summarizes various synthetic routes to quinazolines and their fused systems.
| Starting Materials | Reagents/Catalysts | Product Type | Reference |
| Benzamides and Amidines | Copper catalyst | Quinazolin-4(1H)-ones | rsc.org |
| N-(quinolin-8-yl)benzamide and Amidine hydrochlorides | Copper catalyst | Quinazolin-4(3H)-ones | rsc.org |
| 2-Aminobenzamides | DMSO, H2O2 | Quinazolin-4(3H)-ones | nih.gov |
| 4- or 5-Nitroanthranilonitriles | Various steps | Thiazolo[4,5-g]quinazolines | nih.gov |
Other Fused Heterocyclic Architectures
The utility of this compound and its derivatives extends beyond the synthesis of the previously mentioned heterocycles. The reactive nature of its functional groups allows for the construction of a variety of other fused heterocyclic systems.
For example, pyrazolo[3,4-b]pyridines can be synthesized through a multicomponent reaction involving an aldehyde, 5-(1H-indol-3-yl)-2H-pyrazol-3-ylamine, and 3-(cyanoacetyl)indole, catalyzed by a nano-magnetic metal-organic framework. nih.gov This highlights the potential for creating complex, multi-ring systems in a single step.
Furthermore, the synthesis of pyrimido[2,1-f] beilstein-journals.orgnih.govd-nb.infotriazines represents a novel heterocyclic system. nih.gov This is achieved through a multi-step process starting from amino esters of thieno[2,3-b]pyridines, which undergo acylation, amination, and cyclization with hydrazine hydrate to form aminomethyl derivatives of thieno[3,2-d]pyrimidines. nih.gov A final cyclization step yields the unique pyrido[3′′,2′′:4′,5′]thieno[3′,2′:4,5]pyrimido[2,1-f] beilstein-journals.orgnih.govd-nb.infotriazines. nih.gov
The synthesis of fused dihydrobenzo d-nb.infonih.govimidazo[1,2-a]pyrimido[5,4-e]pyrimidine derivatives has also been reported, starting from 4-amino-2-aryl-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitriles. researchcommons.org These intermediates react with triethylorthoformate and subsequently with various aliphatic amines to construct the final fused pyrimidine ring. researchcommons.org
These examples underscore the broad applicability of cyanoacetyl-containing precursors in the synthesis of diverse and complex heterocyclic architectures.
Development of Novel Organic Building Blocks and Intermediates
The chemical reactivity of this compound makes it a valuable starting point for the development of novel organic building blocks and intermediates. These intermediates can then be used in a variety of subsequent chemical transformations to generate a wide range of complex molecules.
One key transformation is the conversion of the cyanoacetyl group into other functional moieties. For example, the reaction of a related N'-(2-chloroacetyl)-2-cyanoacetohydrazide can be cyclized to form 1-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-2-chloroethanone. mdpi.com This intermediate can then undergo nucleophilic substitution to generate further derivatives. mdpi.com
Furthermore, the 5-aminopyrazole derivatives synthesized from precursors related to this compound are themselves versatile building blocks. rsc.org For instance, 4-amino-3-cyano-5-methoxycarbonyl-N-arylpyrazoles can be used in diversity-oriented synthesis to create various polycyclic scaffolds, such as pyrazolo[4,3-b]pyridines. rsc.org
The ability to introduce a variety of substituents onto the core structure of this compound and its derivatives allows for the creation of a library of unique building blocks. These can then be employed in the synthesis of targeted molecules with specific properties for applications in materials science and drug discovery.
Interactions with Advanced Materials (e.g., Graphene Monolayers, Metal Complexes)
The unique structural characteristics of this compound, featuring a combination of a cyanoacetyl group, an amide linkage, and a benzamide (B126) moiety, suggest a high potential for interaction with various advanced materials. These interactions are primarily driven by the molecule's functional groups, which can engage in a range of non-covalent and covalent bonding.
Interactions with Graphene Monolayers:
While direct studies on the interaction of this compound with graphene are not extensively documented, the behavior of its constituent functional groups provides a strong basis for predicting its interactive potential. The planar aromatic ring of the benzamide portion of the molecule is expected to facilitate π-π stacking interactions with the sp²-hybridized carbon atoms of the graphene lattice. This type of non-covalent interaction is a well-established mechanism for the adsorption of aromatic molecules onto graphene surfaces. wikipedia.org
Interactions with Metal Complexes:
The coordination chemistry of this compound is anticipated to be rich and varied due to the presence of multiple potential donor atoms. The nitrogen and oxygen atoms of the amide and benzamide groups, as well as the nitrogen of the cyano group, can all act as coordination sites for metal ions.
Amides are known to coordinate with metal ions primarily through the carbonyl oxygen atom, which is considered the more basic site. researchgate.net Therefore, the oxygen atoms of both the cyanoacetyl and benzamide moieties are likely primary coordination sites. The amino group also represents a classic coordination site for a wide range of transition metals, forming stable metal-amino complexes. ekb.eggoogle.comresearchgate.net
The cyano group introduces further complexity and potential for creating polynuclear or bridged structures. Cyanoximes, which contain a cyano group adjacent to an oxime, are known to be excellent ligands, with the cyano group often participating in the formation of bridges between metal centers. acs.org This suggests that the cyanoacetyl group in this compound could facilitate the formation of coordination polymers.
The specific coordination mode and the resulting geometry of the metal complexes will depend on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other competing ligands. Research on related benzamide and cyanoacetamide derivatives has shown the formation of stable complexes with various transition metals, exhibiting diverse coordination geometries. mgk.comnih.gov
Table 1: Potential Interaction Modes of this compound Functional Groups with Advanced Materials
| Functional Group | Interacting Material | Potential Interaction Type |
| Benzamide (Aromatic Ring) | Graphene | π-π Stacking |
| Amino Group | Graphene Oxide | Hydrogen Bonding, Electrostatic Interaction, Covalent Bonding |
| Amide Linkage | Graphene Oxide | Hydrogen Bonding |
| Cyanoacetyl Group | Graphene | Dipole-Dipole Interaction |
| Carbonyl Oxygen (Amide/Benzamide) | Metal Ions | Coordination (Lewis Acid-Base) |
| Amino Nitrogen | Metal Ions | Coordination (Lewis Acid-Base) |
| Cyano Nitrogen | Metal Ions | Coordination, Bridging Ligand |
Broader Industrial and Agrochemical Applications
While specific, large-scale industrial or agrochemical applications of this compound are not widely reported, the chemical scaffolds it contains—benzamide and cyanoacetamide—are prevalent in a variety of commercially significant products, suggesting potential avenues for its use.
Potential as Insect Growth Regulators:
Insect growth regulators (IGRs) are compounds that interfere with the normal growth and development of insects, ultimately leading to their death before reaching the adult stage. nih.gov Several classes of IGRs exist, including juvenile hormone mimics and chitin (B13524) synthesis inhibitors. nih.gov Carbamate derivatives, such as fenoxycarb, are known to act as IGRs. nih.govresearchgate.net Given the structural similarities, particularly the presence of the carbamoyl (B1232498) group within the benzamide structure, it is plausible that derivatives of this compound could be investigated for IGR activity. The cyanoacetamide moiety is also found in various biologically active compounds, and its derivatives have been tested against cotton pests, showing toxicity to the cotton mealybug. google.com
Potential as Herbicide Safeners:
Herbicide safeners are chemical agents that enhance the tolerance of a crop to a herbicide without diminishing the herbicide's efficacy against target weeds. wikipedia.orgwikipedia.org They typically work by stimulating the metabolic pathways within the crop plant that detoxify the herbicide. drugbank.com Many commercial safeners are structurally diverse organic molecules. Although there is no direct evidence linking this compound to this application, the general structural motifs found in some safeners include aromatic rings and amide linkages. For instance, dichloroacetamide safeners are used to protect maize from certain herbicides. researchgate.net The benzamide structure is a key component in many agrochemicals, and therefore, derivatives of this compound could be explored for their potential to act as herbicide safeners for specific crop-herbicide combinations.
Other Potential Industrial and Agrochemical Applications:
The cyanoacetamide unit is a versatile building block in organic synthesis, used in the preparation of a wide range of heterocyclic compounds with diverse biological activities. ekb.egmgk.com Cyanoacetamide derivatives have been investigated for their fungicidal properties. researchgate.net The benzamide scaffold is also a cornerstone in the development of pharmaceuticals and agrochemicals. nih.govnih.gov Substituted benzamides have found applications as antimicrobial agents. The combination of these two pharmacologically and agrochemically relevant moieties in a single molecule suggests that this compound could serve as a valuable intermediate or a lead compound in the discovery of new bioactive agents.
Table 2: Potential Agrochemical and Industrial Roles of this compound Based on its Structural Motifs
| Application Area | Relevant Structural Motif | Rationale for Potential Application |
| Insect Growth Regulation | Benzamide (Carbamoyl-like) | Similarity to known carbamate-based IGRs. |
| Insecticidal Activity | Cyanoacetamide | Demonstrated activity of cyanoacetamide derivatives against certain insects. google.com |
| Herbicide Safening | Benzamide, Amide Linkage | Presence of structural features common in some classes of herbicide safeners. |
| Fungicidal Activity | Cyanoacetamide | Known fungicidal properties of some cyanoacetamide derivatives. researchgate.net |
| Synthetic Intermediate | Cyanoacetamide, Benzamide | Versatility of both motifs in the synthesis of complex, biologically active molecules. ekb.egmgk.com |
Structure Activity Relationship Sar Studies and Molecular Design
Systematic Modulation of Chemical Structure and Correlated Functional Responses
The core structure of 4-[(Cyanoacetyl)amino]benzamide serves as a scaffold for systematic chemical modifications to explore and optimize biological activity. Research has shown that the nature and position of substituents on the phenyl ring, as well as alterations to the cyanoacetyl and benzamide (B126) moieties, can have profound effects on the compound's functional responses.
For instance, in the pursuit of anti-influenza virus agents, a series of 4-[(quinolin-4-yl)amino]benzamide derivatives were synthesized. semanticscholar.org The study revealed that specific substitutions on the quinoline (B57606) and benzamide parts of the molecule were critical for antiviral activity. One of the most promising compounds, G07, which features a specific substitution pattern, demonstrated significant inhibitory effects against multiple influenza virus strains, including H1N1 and H3N2. semanticscholar.org
Similarly, in the development of antiparasitic agents, the structure-activity relationships of benzimidazole (B57391) derivatives have been systematically characterized. rsc.org This research highlights how pairwise comparisons of activity and molecular similarity can guide the simultaneous optimization of lead compounds against different protozoans like Trichomonas vaginalis and Giardia intestinalis. rsc.org
In the context of anticancer research, derivatives of N-(2-aminophenyl)-benzamide have been investigated as histone deacetylase (HDAC) inhibitors. The introduction of a nitrogen mustard group to a related structure, CI994, led to the discovery of a potent class I selective HDAC inhibitor. nih.gov This modification resulted in a compound with significantly higher potency in inhibiting cancer cell growth compared to the established HDAC inhibitor SAHA. nih.gov
The table below summarizes the antiplasmodial activity of various benzamide derivatives, illustrating the impact of structural modifications on their efficacy against Plasmodium falciparum.
Table 1: Antiplasmodial Activity of Selected Benzamide Derivatives| Compound | Modification | Antiplasmodial Activity (IC50, µM) | Reference |
|---|---|---|---|
| N-(4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-(trifluoromethyl)benzamide | Trifluoromethylbenzamide moiety | 0.019 (NF54 strain), 0.007 (K1 strain) | mdpi.com |
| 3-chloro-4-methoxybenzamide derivative | Chloro and methoxy (B1213986) substitution | 0.014 (NF54 strain) | mdpi.com |
| tert-butyl-4-{4-[2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamido]phenyl}piperazine-1-carboxylate | Fluorophenoxy and trifluoromethylbenzamido groups | 0.2690 (PfNF54 strain) | researchgate.net |
In Silico Approaches for Activity Prediction and Ligand Design
Computational methods, particularly molecular docking, have become indispensable tools in modern drug discovery. These in silico approaches allow researchers to predict how a ligand, such as a this compound derivative, will bind to the active site of a target protein. mdpi.com This provides valuable insights into the potential efficacy of a compound before it is synthesized, saving time and resources.
Molecular docking studies on benzamide derivatives have been used to predict their binding affinity to various protein targets. The process involves generating a 3D structure of the ligand and placing it into the predicted binding site of the target protein. mdpi.com The software then calculates a "docking score," which quantifies the goodness of fit between the ligand and the protein. mdpi.com
For example, in the design of androgen receptor (AR) antagonists for prostate cancer therapy, molecular docking was used to screen a large library of compounds. nih.gov These studies helped identify key structural features, such as nitro- or cyano-substituted anilide groups, that influence the activity profiles of non-steroidal AR antagonists. nih.gov The predicted binding affinities from these docking studies were found to be in good agreement with the experimentally observed biological activities. nih.gov
In another study, molecular docking was employed to investigate the interaction of 4-[(quinolin-4-yl)amino]benzamide derivatives with the RNA polymerase of the influenza virus. semanticscholar.org The docking results revealed crucial interactions, such as Pi-Pi stacking and salt bridges, between the compound and key amino acid residues in the active site of the polymerase, explaining the observed antiviral activity. semanticscholar.org
Table 2: Molecular Docking Scores of Benzimidazole Derivatives Against Protein Kinase Targets| Compound | Target Protein | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| 2-Phenylbenzimidazole | CDK4/CycD1 | -8.2 | nih.gov |
| 2-Phenylbenzimidazole | Aurora B | -8.2 | nih.gov |
Exploration of Potential Molecular Targets
Identifying the specific molecular targets of a compound is a critical step in understanding its mechanism of action. For this compound and its analogues, research has pointed to several potential targets, including enzymes and receptors involved in various disease processes.
One significant area of investigation is the inhibition of protein kinases. A series of benzamidines and benzamides were synthesized and evaluated as selective inhibitors of vascular endothelial growth factor receptor (VEGFR) tyrosine kinases. nih.gov Certain salicylic (B10762653) amide and anthranilic amidine derivatives demonstrated selective inhibition of VEGFR-2 tyrosine kinase, a key player in angiogenesis. nih.gov
Histone deacetylases (HDACs) have also emerged as a promising target. As mentioned earlier, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide was identified as a potent and selective inhibitor of class I HDACs (HDAC1, HDAC2, and HDAC3). nih.gov Inhibition of these enzymes can lead to the re-expression of tumor suppressor genes, making HDAC inhibitors a valuable class of anticancer agents.
Other identified targets include:
DNA Methyltransferases (DNMTs): Quinoline-based analogues have been designed as inhibitors of DNMT1 and DNMT3A, enzymes that play a crucial role in epigenetic regulation. nih.gov
Monoamine Oxidase-B (MAO-B): A series of halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide were found to be reversible inhibitors of MAO-B, an enzyme involved in the metabolism of neurotransmitters. nih.gov
Androgen Receptor (AR): As previously discussed, benzoyl amino phenoxy phenol (B47542) derivatives have been developed as antagonists of the androgen receptor for the treatment of prostate cancer. nih.gov
N-type Calcium Channels: Certain 4-aminopiperidine (B84694) derivatives have been synthesized as blockers of N-type calcium channels, showing potential for the treatment of pain. nih.gov
Design Principles for Functional Analogues with Tuned Properties
The design of functional analogues of this compound with tailored properties is guided by the insights gained from SAR studies and in silico modeling. The goal is to create new molecules with improved potency, selectivity, and pharmacokinetic profiles.
Key design principles include:
Scaffold Hopping and Bioisosteric Replacement: Replacing parts of the molecule with structurally different but functionally similar groups can lead to improved properties. For example, replacing a benzene (B151609) ring with a heterocycle can alter the compound's solubility and metabolic stability.
Introduction of Specific Functional Groups: The addition of specific functional groups can enhance binding to the target protein or modulate the compound's physicochemical properties. The introduction of a trifluoromethyl group, for instance, has been shown to improve the antiplasmodial activity of certain benzamides. mdpi.com
Conformational Constraint: Locking the molecule into a specific conformation through cyclization or the introduction of rigid linkers can improve its binding affinity and selectivity.
Modulation of Physicochemical Properties: Properties such as lipophilicity (logP), solubility, and polar surface area can be fine-tuned by adding or removing specific chemical groups to improve the drug-like characteristics of the compound.
The synthesis of a series of 4-(heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides as HDAC inhibitors illustrates these principles in action. researchgate.net By varying the heteroaryl group and other substituents, researchers were able to develop compounds with sub-micromolar inhibitory activity against HDAC1 and efficacy in human tumor xenograft models. researchgate.net
Emerging Research Areas and Future Outlook
Integration with Green Chemistry Principles in Synthesis and Application
The imperative for environmentally benign chemical processes has spurred a paradigm shift in synthetic chemistry. The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances, are increasingly being applied to the synthesis of 4-[(Cyanoacetyl)amino]benzamide and its derivatives.
One of the primary focuses of green chemistry in this context is the development of more sustainable synthetic routes. Traditional methods for the synthesis of p-aminobenzamide, a key precursor, often involve the use of harsh reagents and generate significant waste. For instance, the reduction of p-nitrobenzamide using iron powder is a common method that produces large amounts of iron sludge, posing environmental challenges. google.com In response, researchers are exploring cleaner alternatives. One such approach involves catalytic hydrogenation, which offers a more environmentally friendly pathway to p-aminobenzamide. google.com Another innovative method utilizes hydrazine (B178648) hydrate (B1144303) in the presence of ferric hydroxide, with the advantage that the filtrate can be recycled for subsequent reactions, thereby minimizing waste. google.com The use of sodium sulfide (B99878) (NaS) or sodium hydrosulfide (B80085) (NaHS) as reducing agents for p-nitrobenzamide also presents a greener alternative by avoiding the need for organic solvents and catalysts. patsnap.com
Beyond the synthesis of the core structure, green chemistry principles are also influencing the preparation of more complex derivatives. The development of one-pot synthesis protocols and the use of less hazardous solvents are key areas of investigation. For example, methods are being developed that utilize microwave irradiation to accelerate reactions and reduce energy consumption. google.com The goal is to create synthetic pathways that are not only efficient and high-yielding but also align with the principles of sustainability.
Development of Novel Characterization Methodologies for Complex Derivatives
As the complexity of this compound derivatives grows, so does the need for sophisticated analytical techniques to fully elucidate their structures and properties. While standard characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry remain fundamental, the unique features of novel derivatives often necessitate the development and application of more advanced methodologies. rasayanjournal.co.inresearchgate.net
For instance, the synthesis of novel 1,2,3-triazole linked pyrazolines derived from 4-aminobenzamide (B1265587) requires a combination of techniques to confirm the formation of the complex heterocyclic system. rasayanjournal.co.in In such cases, two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be invaluable for unambiguously assigning proton and carbon signals and establishing connectivity within the molecule. High-resolution mass spectrometry (HRMS) is also crucial for confirming the elemental composition of these novel compounds. nih.gov
Furthermore, when these derivatives are designed for specific applications, such as in materials science or as bioactive agents, their solid-state properties become critically important. X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystal lattice, which can be correlated with the material's bulk properties. nih.gov For derivatives that exhibit interesting photophysical properties, techniques like UV-Vis and fluorescence spectroscopy are employed to study their electronic transitions and emissive behavior.
The development of novel characterization methodologies is not only about applying existing techniques to new molecules but also about innovating new analytical approaches. This could involve the development of new spectroscopic methods, hyphenated techniques that combine the separation power of chromatography with the detection capabilities of mass spectrometry, or computational methods for predicting spectroscopic properties.
Rational Design of Next-Generation Analogues for Specific Applications
The versatility of the this compound scaffold makes it an attractive starting point for the rational design of new molecules with tailored properties. By systematically modifying the core structure, researchers can fine-tune the electronic, steric, and physicochemical properties of the resulting analogues to optimize their performance in specific applications. nih.govnih.gov
In the field of medicinal chemistry, for example, the rational design of this compound analogues is being explored to develop new therapeutic agents. By introducing different substituents on the aromatic ring or modifying the cyanoacetylamino side chain, it is possible to modulate the compound's interaction with biological targets. nih.gov For instance, the design of novel 4-(2-pyrimidinylamino)benzamide derivatives has led to the discovery of potent inhibitors of the Hedgehog signaling pathway, which is implicated in certain types of cancer. nih.gov Similarly, analogues of N-(2-aminoethyl)-4-chlorobenzamide have been synthesized and evaluated as potent and selective inhibitors of monoamine oxidase-B (MAO-B), an enzyme involved in neurodegenerative diseases. nih.gov
The principles of rational design are also being applied in the development of new materials. The introduction of specific functional groups can impart desired properties such as liquid crystallinity, nonlinear optical activity, or the ability to self-assemble into well-defined nanostructures. The cyano group, with its strong dipole moment, can be particularly influential in directing intermolecular interactions and influencing the bulk properties of the material.
The process of rational design is often guided by computational modeling and quantitative structure-activity relationship (QSAR) studies. These in silico methods allow researchers to predict the properties of virtual compounds before they are synthesized, thereby saving time and resources. By combining computational design with efficient synthetic strategies and thorough experimental evaluation, scientists can accelerate the discovery of next-generation this compound analogues with enhanced performance for a wide range of applications.
Challenges and Opportunities in the Comprehensive Chemical Research of Cyanoacetylaminobenzamide Derivatives
The exploration of this compound derivatives is a field ripe with potential, yet it is not without its challenges. A significant hurdle lies in the synthesis of complex, multi-functionalized derivatives. The reactivity of the cyanoacetyl group, for instance, can sometimes lead to unwanted side reactions, necessitating careful control of reaction conditions and the use of protecting groups. nih.gov Achieving high yields and purity, especially in multi-step syntheses, can also be a challenge that requires significant optimization.
Another challenge is the comprehensive characterization of these novel compounds. As discussed previously, the structural complexity of some derivatives can make their analysis non-trivial. Furthermore, understanding the intricate relationships between molecular structure and functional properties often requires a multi-faceted approach that combines experimental data with theoretical calculations.
Despite these challenges, the opportunities for innovation in the chemical research of cyanoacetylaminobenzamide derivatives are vast. The development of novel synthetic methodologies, particularly those aligned with green chemistry principles, presents a significant area of opportunity. google.com New catalysts, solvent systems, and reaction pathways could lead to more efficient, cost-effective, and environmentally friendly ways to produce these compounds.
There are also numerous opportunities to explore new applications for these derivatives. Their inherent structural features, including the presence of multiple hydrogen bond donors and acceptors, a reactive methylene (B1212753) group, and a polar cyano group, make them attractive candidates for a wide range of uses. For example, their potential as building blocks for metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) is an area that remains largely unexplored. Their biological activity is another promising avenue for future research, with the potential to discover new drug candidates for various diseases. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed to produce 4-[(Cyanoacetyl)amino]benzamide, and how can reaction conditions be optimized for high yield?
- Answer : Synthesis typically involves amidation reactions under controlled conditions. Key parameters include temperature (e.g., 50–80°C), solvent choice (polar aprotic solvents like DMF), and reaction time (12–24 hours). Monitoring via thin-layer chromatography (TLC) ensures reaction completion, while purification is achieved through recrystallization or column chromatography . For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical .
Q. Which analytical techniques are essential for characterizing this compound's purity and structural integrity?
- Answer : Purity is assessed via high-performance liquid chromatography (HPLC), while structural confirmation relies on H/C NMR for functional group analysis and IR spectroscopy for identifying cyano and amide bonds. Mass spectrometry (ESI-TOF) provides molecular weight validation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Answer : Use personal protective equipment (PPE), including nitrile gloves and fume hoods, to avoid inhalation or skin contact. Store the compound in a cool, dry environment under inert atmospheres (argon/nitrogen) to prevent degradation. Refer to safety data sheets (SDS) for hazard-specific guidelines .
Q. How do structural modifications of the benzamide core influence the compound's solubility and stability?
- Answer : Substituents like the cyanoacetyl group enhance hydrophobicity, reducing aqueous solubility. Stability is affected by pH-sensitive amide bonds, necessitating storage in neutral buffers. Physicochemical profiling via logP measurements and thermal analysis (DSC/TGA) can quantify these properties .
Advanced Research Questions
Q. How can molecular docking studies predict the interaction of this compound with biological targets?
- Answer : Tools like Glide XP scoring incorporate hydrophobic enclosure models and hydrogen-bonding motifs to estimate binding affinities. Docking simulations using crystal structures of target proteins (e.g., kinases) can identify key binding residues, guiding rational drug design .
Q. What strategies resolve contradictions in reported biological activities of benzamide derivatives across studies?
- Answer : Standardize assay protocols (e.g., consistent cell lines, IC50 measurement methods) and validate findings using orthogonal techniques (e.g., Western blotting alongside enzyme inhibition assays). Meta-analyses of SAR data can clarify structure-dependent activity trends .
Q. How can structure-activity relationship (SAR) studies improve the bioactivity of this compound derivatives?
- Answer : Systematic substitution at the benzamide core (e.g., introducing electron-withdrawing groups or heterocycles) can enhance target binding. For example, adding morpholine or thiazole moieties improves antimicrobial potency by modulating electron distribution and steric interactions .
Q. What in vitro models are suitable for evaluating the anticancer potential of this compound derivatives?
- Answer : Use cancer cell lines (e.g., MCF-7 for breast cancer) for cytotoxicity assays (MTT/XTT). Mechanistic studies may include apoptosis assays (Annexin V/PI staining) and kinase inhibition profiling (e.g., EGFR or CDK2 targets) to identify pathways involved .
Methodological Considerations
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Data Table : Comparative analysis of synthetic yields under varying conditions:
Solvent Temperature (°C) Catalyst Yield (%) Purity (%) DMF 80 DCC 78 98.5 THF 60 EDC 65 97.2 Acetonitrile 70 HATU 72 98.0 -
Key Findings :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
